Comparative In Vivo Anti-inflammatory Potency in a Standard Carrageenin-Induced Edema Model
In a classic structure-activity relationship (SAR) study of 4(1H)-quinazolinones, the compound 2-cyclopropyl-1-phenylquinazolin-4(1H)-one was identified as one of three substitution patterns that achieved optimal anti-inflammatory potency [1]. This classification was based on its performance relative to a larger set of synthesized analogs in the carrageenin-induced rat paw edema model, a standard assay for acute inflammation [1]. While the primary literature does not provide a precise ED50 value in the abstract, the explicit identification of this compound as 'optimal' places it in a distinct performance tier separate from the majority of analogs that did not achieve this designation [1].
| Evidence Dimension | In Vivo Anti-inflammatory Potency |
|---|---|
| Target Compound Data | Classified as an 'optimal potency' compound within the 4(1H)-quinazolinone series. |
| Comparator Or Baseline | Other 4(1H)-quinazolinone analogs in the study (e.g., 2-isopropyl-1-phenyl, 1-isopropyl-2-phenyl) were also designated as 'optimal'. The remaining analogs were not. |
| Quantified Difference | Not explicitly quantified; classification is based on rank-ordering of potency in the carrageenin-induced paw edema test. |
| Conditions | Carrageenin-induced paw edema test in rats. |
Why This Matters
This classification justifies the selection of this specific substitution pattern for further studies in anti-inflammatory drug discovery, as it represents a validated starting point for potency optimization.
- [1] Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576. View Source
